2-(2-fluorophenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

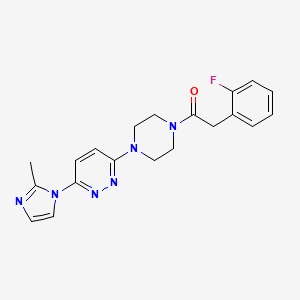

2-(2-Fluorophenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 2-methylimidazole group and linked via a piperazine bridge to a 2-fluorophenyl-acetyl moiety.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-15-22-8-9-27(15)19-7-6-18(23-24-19)25-10-12-26(13-11-25)20(28)14-16-4-2-3-5-17(16)21/h2-9H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRKQWFBERMRRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Key Observations:

- Core Heterocycles : The target compound’s pyridazine core distinguishes it from thiophene (), benzotriazole (), and benzothiophene () analogs. Pyridazine’s electron-deficient nature may alter binding interactions compared to sulfur-containing cores .

- Substituent Effects : Fluorine at the phenyl ring (target compound, ) improves metabolic stability, while chlorine () enhances electronegativity and target affinity. The 2-methylimidazole in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ) .

Hypothesized Advantages of Target Compound :

- The pyridazine core may enhance π-π stacking in enzyme active sites compared to thiophene or benzotriazole.

- 2-Fluorophenyl could offer better pharmacokinetics than chlorophenyl groups due to reduced metabolic oxidation .

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step reactions starting with coupling reactions between heterocyclic precursors. For example, 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine are used to form intermediates, followed by piperazine coupling under reflux conditions. Key steps include nucleophilic substitution, cyclization, and purification via column chromatography or recrystallization . Reaction conditions (e.g., solvent choice, temperature) are critical for optimizing intermediate stability and yield .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS) are primary tools for structural elucidation. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl, fluorophenyl). For example, ¹H-NMR in confirmed aromatic protons and piperazine integration, while MS validated molecular weight . Elemental analysis ensures stoichiometric purity .

Advanced: How can researchers optimize synthesis yield during scale-up?

Answer:

Optimization requires precise control of reaction parameters:

- Catalysts : Use phase-transfer catalysts or Lewis acids to enhance coupling efficiency .

- Purification : Replace simple recrystallization with gradient column chromatography to isolate high-purity fractions .

- Monitoring : Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.